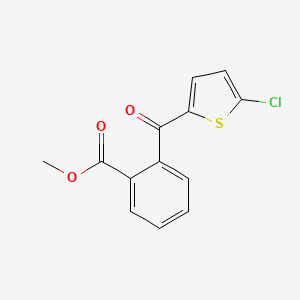

Methyl 2-(2-chloro-5-thenoyl)benzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a well-established class of organic compounds, recognized for their widespread presence in natural products and their extensive use in the chemical industry. chemguide.co.uk They are formally derived from the esterification of benzoic acid with an alcohol. google.comstackexchange.com In the case of Methyl 2-(2-chloro-5-thenoyl)benzoate, the core structure is a methyl benzoate, where the methyl group is attached to the carboxylate. google.com

The chemical reactivity of benzoate esters is largely dictated by the ester functional group. They are susceptible to nucleophilic acyl substitution reactions, such as hydrolysis back to the parent carboxylic acid and alcohol, which can be catalyzed by either acid or base. google.com Transesterification, the exchange of the alcohol portion of the ester, is another characteristic reaction. google.com The aromatic ring of the benzoate moiety can also participate in electrophilic aromatic substitution reactions, although the ester group is generally considered to be deactivating and meta-directing.

The introduction of a bulky and electronically complex substituent at the ortho position, as seen with the 2-chloro-5-thenoyl group, can be expected to sterically hinder some of the typical reactions of the ester group while potentially influencing the electronic properties of the benzene (B151609) ring.

Significance of Thiophene (B33073) and Chlorinated Aromatic Scaffolds in Organic Synthesis

The thiophene ring is a five-membered, sulfur-containing heterocyclic compound that is considered aromatic, though its aromaticity is less pronounced than that of benzene. scribd.com Thiophene and its derivatives are of paramount importance in organic synthesis and medicinal chemistry. google.com They are often used as bioisosteres for benzene rings in drug design, where the replacement can lead to improved pharmacological properties without a loss of biological activity. scribd.com Thiophene undergoes electrophilic substitution reactions, preferentially at the 2- and 5-positions, due to the stabilizing effect of the sulfur atom on the reaction intermediate. stackexchange.com

Chlorinated aromatic compounds are also crucial building blocks in organic synthesis. nbinno.com The introduction of a chlorine atom onto an aromatic ring is a significant synthetic transformation, as it provides a handle for further functionalization through various cross-coupling reactions. nbinno.comnih.gov Chlorinated aromatics are recognized as versatile starting materials for the production of a wide range of valuable products. nbinno.comnih.gov The presence of the electron-withdrawing chlorine atom on the thiophene ring in this compound is expected to influence the reactivity of the thiophene ring itself.

Research Rationale and Scope of Investigation

The specific structure of this compound, combining a benzoate ester with a chlorinated thenoyl moiety, suggests its potential as an intermediate in the synthesis of more complex molecules, possibly with interesting biological activities. The rationale for investigating this compound stems from the established importance of its constituent chemical scaffolds.

A plausible and widely used method for the synthesis of such diaryl ketones is the Friedel-Crafts acylation. chemguide.co.ukbyjus.com This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. chemguide.co.uk In the context of this compound, the synthesis would likely involve the Friedel-Crafts acylation of methyl benzoate with 2-chloro-5-thenoyl chloride. The acyl chloride precursor, 2-chloro-5-thenoyl chloride, can be synthesized from 5-chloro-2-thiophenecarboxylic acid by reacting it with a chlorinating agent such as thionyl chloride.

Given the directing effects of the substituents on both aromatic rings, the regioselectivity of the Friedel-Crafts acylation would be a key aspect of the synthesis. The ester group of methyl benzoate is a meta-director, while the acylation of thiophene typically occurs at the 2-position. The chlorine on the thiophene ring further influences its reactivity.

The investigation of this compound would encompass its synthesis, purification, and characterization. Detailed analysis of its chemical properties and spectroscopic data would provide valuable insights into the interplay of its various functional groups.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-chlorothiophene-2-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3S/c1-17-13(16)9-5-3-2-4-8(9)12(15)10-6-7-11(14)18-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJXQWMMUCLCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 2 Chloro 5 Thenoyl Benzoate

Established Synthetic Pathways for Analogous Thenoylbenzoates

The synthesis of thenoylbenzoates and related aryl ketones traditionally relies on the Friedel-Crafts acylation reaction. chemguide.co.uklibretexts.org This electrophilic aromatic substitution involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgsigmaaldrich.com In the context of thenoylbenzoates, this would typically involve the acylation of a benzene (B151609) derivative with a thenoyl chloride.

For instance, the synthesis of phenylethanone, a structurally similar ketone, is achieved by treating benzene with ethanoyl chloride and aluminum chloride. chemguide.co.uk The reaction is typically heated to around 60°C. chemguide.co.uklibretexts.org This classical approach, while effective, often requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste and complicate product purification. organic-chemistry.org

The regioselectivity of Friedel-Crafts acylation is a crucial consideration, especially when dealing with substituted aromatic rings. For example, in the acylation of methylbenzene (toluene), the incoming acyl group predominantly substitutes at the 4-position relative to the methyl group. chemguide.co.uklibretexts.org This directing effect is a key factor in designing the synthesis of specifically substituted thenoylbenzoates.

Development of Novel Synthetic Routes to Methyl 2-(2-chloro-5-thenoyl)benzoate

Given the structure of this compound, its synthesis would likely involve a multi-step process, culminating in the formation of the ketone linkage. Novel routes are continuously being developed to improve efficiency, yield, and sustainability.

Multi-Step Synthesis Strategies

A plausible multi-step synthesis for this compound would likely begin with the preparation of the key intermediates: a suitably substituted thenoyl chloride and methyl benzoate (B1203000).

One potential pathway involves the initial synthesis of 2-chloro-5-thenoyl chloride. This could be achieved through the chlorination and subsequent functionalization of a thiophene (B33073) precursor. The synthesis of 2-thiophenecarbonyl chloride (thenoyl chloride) has been reported via the direct chlorocarbonylation of thiophene using phosgene (B1210022) and aluminum chloride. google.com A similar approach could potentially be adapted for a 2-chloro-thiophene starting material.

The second key intermediate is methyl benzoate. The final step would then be a Friedel-Crafts acylation reaction between 2-chloro-5-thenoyl chloride and methyl benzoate. The directing effects of the ester group on the benzoate ring would need to be carefully considered to achieve the desired 2-position acylation. It is important to note that strongly deactivated aromatic rings can be poor substrates for Friedel-Crafts reactions. youtube.com

An alternative retrosynthetic analysis might involve forming the thiophene ring at a later stage of the synthesis, a common strategy in the synthesis of complex heterocyclic compounds.

Catalytic Approaches in C-C and C-X Bond Formation

Modern synthetic chemistry heavily relies on catalytic methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and could be envisioned in a convergent synthesis of the target molecule. libretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organohalide. libretexts.org For the synthesis of this compound, one could foresee a strategy where a boronic acid derivative of methyl benzoate is coupled with a halogenated 2-thenoyl precursor. The versatility of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be present in the coupling partners, making it an attractive option for complex molecule synthesis. nih.gov

The formation of the carbon-chlorine (C-Cl) bond on the thiophene ring is a C-X bond formation that can be achieved through various chlorinating agents. For example, the synthesis of 2-chloro-5-methyl-thiazole has been achieved using sulfuryl chloride. google.com Similar reagents could be employed for the chlorination of a suitable thiophene intermediate.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can lead to improved efficiency, easier purification, and reduced environmental impact. tandfonline.com Friedel-Crafts acylations have been successfully carried out under solvent-free conditions, for example, by using the aromatic substrate itself as the solvent or by using solid acid catalysts. researchgate.netresearchgate.net For the synthesis of this compound, a solvent-free Friedel-Crafts acylation of methyl benzoate with 2-chloro-5-thenoyl chloride could be explored, potentially catalyzed by a recyclable solid acid.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred in green synthesis. While substitution reactions like Friedel-Crafts acylation inherently have byproducts, their efficiency can be optimized. researchgate.net

The use of catalytic rather than stoichiometric reagents significantly improves atom economy. For instance, developing a catalytic Friedel-Crafts acylation that requires only a small amount of a recyclable catalyst would be a significant green improvement over the traditional method that uses a stoichiometric amount of aluminum chloride. organic-chemistry.org

Similarly, the Suzuki-Miyaura coupling is known for its high atom economy, with the byproducts being inorganic salts that are generally easier to remove and dispose of than the byproducts of many classical coupling reactions. libretexts.org Optimizing the catalytic cycle of the Suzuki coupling to use very low catalyst loadings further enhances its green credentials.

Table of Compounds

| Compound Name |

| This compound |

| 2-chloro-5-thenoyl chloride |

| Methyl benzoate |

| Aluminum chloride |

| Phenylethanone |

| Ethanoyl chloride |

| Benzene |

| Methylbenzene (Toluene) |

| Phosgene |

| Thiophene |

| 2-Thiophenecarbonyl chloride |

| 2-chloro-5-methyl-thiazole |

| Sulfuryl chloride |

Interactive Data Table: Comparison of Synthetic Methodologies for Aryl Ketone Synthesis

| Methodology | Catalyst | Solvent | Temperature | Key Advantages | Key Disadvantages |

| Traditional Friedel-Crafts Acylation | Stoichiometric Lewis Acid (e.g., AlCl₃) | Organic (e.g., CS₂, nitrobenzene) | Often elevated | Well-established, versatile | Large amount of waste, harsh conditions |

| Catalytic Friedel-Crafts Acylation | Catalytic Lewis or Brønsted Acid | Greener solvents or solvent-free | Varies | Reduced waste, catalyst recyclability | Catalyst development can be challenging |

| Suzuki-Miyaura Cross-Coupling | Palladium complex | Aqueous or organic | Mild | High functional group tolerance, high atom economy | Cost of palladium, ligand sensitivity |

Sustainable Reagent and Catalyst Development

The synthesis of this compound, a key intermediate for the antiplatelet agent Clopidogrel, traditionally relies on Friedel-Crafts acylation. This classic method typically employs stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which present significant environmental and handling challenges. Issues include the generation of large volumes of corrosive waste, difficulties in catalyst recovery and reuse, and the use of hazardous reagents. In response to growing environmental concerns, significant research has been directed towards the development of sustainable and reusable catalytic systems for this and related acylation reactions.

The primary focus of sustainable development in this area is the replacement of conventional homogeneous catalysts with heterogeneous solid acid catalysts or other recyclable systems. These modern catalysts aim to simplify industrial processes, reduce waste, and enhance safety and cost-effectiveness. Key advancements include the investigation of zeolites, solid acid resins, and ionic liquids, which offer benefits such as high product purity, catalyst reusability, and milder reaction conditions.

Research Findings on Sustainable Catalysts

Recent research and patent literature highlight a clear trend towards environmentally benign catalytic systems for reactions integral to the synthesis of Clopidogrel and its precursors.

Solid Acid Catalysts: Heterogeneous solid acid catalysts are at the forefront of green chemistry initiatives for Friedel-Crafts reactions. These materials, such as zeolites and sulfonic acid resins, provide acidic sites for the reaction to occur on a solid support, which can be easily filtered off from the reaction mixture and potentially reused.

A notable example is the use of a macroporous solid acid resin, designated CT-450, in the synthesis of a Clopidogrel intermediate. patsnap.comgoogle.com This catalyst, a sulfonated styrene-divinylbenzene copolymer, successfully replaced traditional liquid acids like sulfuric acid and p-toluenesulfonic acid. patsnap.comgoogle.com The advantages cited include the elimination of corrosive and polluting liquid waste, simple separation of the catalyst by filtration, and the ability to reuse the catalyst, making the process more suitable for large-scale industrial production. patsnap.comgoogle.com While this application was for an esterification step in the Clopidogrel pathway, the principles are directly applicable to the Friedel-Crafts acylation for producing this compound. Research on various zeolites (H-beta, H-Y, ZSM-5) has also demonstrated their activity in acylating aromatic compounds, offering shape selectivity and reducing the formation of unwanted by-products. researchgate.net

Comparative Data for Acylation Catalysts The following table summarizes data from research on various Friedel-Crafts acylation reactions, illustrating the performance of sustainable catalysts compared to conventional ones. While not all examples are for the specific synthesis of this compound, they represent the types of improvements sought in catalyst development for this class of reaction.

| Catalyst | Acylating Agent | Substrate | Reaction Conditions | Yield | Key Sustainable Feature | Reference |

|---|---|---|---|---|---|---|

| AlCl₃ (Conventional) | Acyl Chloride | Aromatic Ring | Stoichiometric amount, organic solvent | Variable | None (Baseline) | mdpi.com |

| Solid Acid (CT-450) | α-bromo-2-chlorophenylacetic acid | Methanol (B129727) (Esterification) | Reflux, 2-8 hours | >90% | Reusable, non-corrosive, no wastewater | patsnap.comgoogle.com |

| Zeolite H-Beta | Acetic Anhydride | Anisole | 100°C | High | Reusable, shape-selective | researchgate.net |

| Zeolite ZSM-5 | Propionic Anhydride | Anisole | 100°C, 24 hours | 90% | Reusable, high selectivity | mdpi.com |

| [Bmim]Cl/CoCl₂ (Ionic Liquid) | Benzyl Chloride | Sodium Benzoate | 100°C, 3 hours | 96.8% | Recyclable catalyst/solvent system | researchgate.net |

Ionic Liquids: Ionic liquids (ILs) have emerged as another promising class of sustainable reagents, acting as both solvents and catalysts. cmu.edu Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. cmu.edu For acylation-type reactions, Lewis acidic ionic liquids can be prepared and used to catalyze the reaction. researchgate.net A significant advantage is the potential to form biphasic systems with organic products, which simplifies product separation and allows for the recovery and reuse of the ionic liquid-catalyst phase. researchgate.netcmu.edu For instance, the catalyst system [Bmim]Cl/CoCl₂ has been shown to be highly effective in synthesis, with the potential for catalyst recycling. researchgate.net

The ongoing development in these areas points towards a future where the industrial synthesis of this compound and other pharmaceutical intermediates can be achieved with significantly reduced environmental impact, improved efficiency, and greater economic viability.

Mechanistic Investigations and Reaction Kinetics of Methyl 2 2 Chloro 5 Thenoyl Benzoate Transformations

Detailed Reaction Mechanism Elucidation for Synthetic Steps

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution pathway. The reaction involves the generation of a potent electrophile that subsequently attacks the electron-rich aromatic ring of methyl benzoate (B1203000).

The mechanism of the Friedel-Crafts acylation involves several key intermediates and transition states. The reaction is initiated by the activation of the acyl chloride by the Lewis acid catalyst. masterorganicchemistry.com

Formation of the Acylium Ion: The first step is the reaction between 2-chloro-5-thenoyl chloride and the Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond. This coordination makes the chloride a much better leaving group. The departure of the chloride as the [AlCl₄]⁻ complex generates a highly reactive and resonance-stabilized electrophile known as the acylium ion. masterorganicchemistry.com This acylium ion is the key electrophilic species that attacks the benzene (B151609) ring.

Electrophilic Attack and the Sigma Complex (Arenium Ion): The electron-rich π system of the methyl benzoate ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion. libretexts.org This intermediate is resonance-stabilized, with the positive charge delocalized over several carbon atoms of the ring. The presence of the methyl ester group on the benzene ring is deactivating and directs the incoming acyl group primarily to the meta-position due to electronic effects. However, the ortho product, methyl 2-(2-chloro-5-thenoyl)benzoate, is the target molecule, suggesting that specific reaction conditions can favor this isomer, potentially through chelation effects involving the ester group.

Deprotonation and Regeneration of Aromaticity: In the final step, a weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. masterorganicchemistry.com This step restores the aromaticity of the benzene ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst along with the formation of hydrogen chloride. libretexts.org

Theoretical studies, often employing Density Functional Theory (DFT), can be used to model the energy profile of the reaction, calculating the relative energies of the reactants, transition states, intermediates, and products. researchgate.netresearchgate.net These calculations help in visualizing the geometry of the transition states and understanding the activation barriers for each step. For instance, the transition state for the electrophilic attack involves the partial formation of the new carbon-carbon bond between the benzene ring and the acylium ion. researchgate.net

While the Friedel-Crafts acylation predominantly follows an ionic mechanism involving an acylium ion, the possibility of radical pathways under specific conditions should be considered. Side-chain halogenations of aromatic compounds, for instance, are known to proceed via free-radical chain reactions, often initiated by light or chemical radical initiators. google.com

In the context of the synthesis of this compound, a radical pathway is not the primary route for the acylation of the aromatic ring. The acylation itself is a classic electrophilic substitution. However, radical reactions could potentially be involved in side reactions, such as the chlorination of the thiophene (B33073) ring of the acyl chloride starting material or any alkyl side chains, if present and if conditions (like UV light or radical initiators such as benzoyl peroxide) are met. For the main acylation reaction, there is no evidence to suggest a significant radical mechanism. The reaction is catalyzed by Lewis acids, which are characteristic of ionic processes. masterorganicchemistry.com

Kinetic Studies of Key Reactions Involving this compound

Kinetic studies are essential for understanding the factors that influence the rate of a chemical reaction and for optimizing the reaction process. For the Friedel-Crafts acylation to produce this compound, the kinetics would typically be studied by monitoring the concentration of reactants or products over time under various conditions.

In many cases, the Friedel-Crafts acylation follows second-order kinetics, being first-order with respect to the aromatic substrate and first-order with respect to the acyl chloride-Lewis acid complex. scribd.com

Rate = k[Aromatic][RCOCl·AlCl₃]

However, the kinetics can be more complex. The rate can be dependent on the concentration of the Lewis acid catalyst, sometimes to a higher order. For example, studies on the phenethylation of benzene, a related Friedel-Crafts reaction, showed a second-order dependence on the catalyst. core.ac.uk The rate constant (k) is temperature-dependent and follows the Arrhenius equation.

Activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by studying the reaction rate at different temperatures. These parameters provide insight into the energy requirements and the molecularity of the rate-determining step.

Illustrative Activation Parameters for a Friedel-Crafts Acylation The following table shows hypothetical activation parameters for a representative Friedel-Crafts acylation reaction.

| Parameter | Value | Unit |

| Activation Energy (Ea) | 60 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 57 | kJ/mol |

| Entropy of Activation (ΔS‡) | -80 | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 81 | kJ/mol |

Note: These are representative values and not specific to the synthesis of this compound.

A negative entropy of activation, as is common for this type of reaction, suggests a more ordered transition state compared to the reactants, which is consistent with two reactant molecules coming together to form the sigma complex in the rate-determining step.

Several reaction conditions can significantly influence the rate of the Friedel-Crafts acylation.

Catalyst Concentration: The concentration of the Lewis acid catalyst (e.g., AlCl₃) is a critical factor. An increase in the catalyst concentration generally leads to a faster reaction rate, as it increases the concentration of the active electrophile, the acylium ion. scribd.com Stoichiometric amounts of the catalyst are often required because both the starting acyl chloride and the product ketone can form complexes with the Lewis acid. organic-chemistry.org

Reactant Concentration: As indicated by the rate law, the rate of reaction is typically proportional to the concentration of both the aromatic substrate (methyl benzoate) and the acylating agent (2-chloro-5-thenoyl chloride). scribd.com

Temperature: The reaction rate increases with temperature, as described by the Arrhenius equation. However, higher temperatures can also lead to side reactions and decomposition of the reactants or products, so an optimal temperature must be determined. For many Friedel-Crafts acylations, temperatures range from room temperature to moderate heating (e.g., 60°C). libretexts.org

Solvent: The choice of solvent can have a significant impact on the reaction rate and selectivity. Solvents like nitrobenzene (B124822) or carbon disulfide are often used. The solvent can influence the solubility of the reactants and the stability of the charged intermediates and transition states.

Impact of Reaction Conditions on Reaction Rate The following interactive table summarizes the general effects of changing reaction conditions on the rate of a Friedel-Crafts acylation.

| Condition | Change | Effect on Reaction Rate | Rationale |

| Catalyst Concentration | Increase | Increase | Higher concentration of the active acylium ion electrophile. scribd.com |

| Reactant Concentration | Increase | Increase | Rate is directly proportional to reactant concentrations as per the rate law. scribd.com |

| Temperature | Increase | Increase | Provides more kinetic energy to overcome the activation energy barrier. |

| Solvent Polarity | Varies | Can increase or decrease | Affects the stability of charged intermediates and transition states. |

Advanced Derivatization and Functionalization Strategies for Methyl 2 2 Chloro 5 Thenoyl Benzoate

Selective Functional Group Transformations on the Benzoate (B1203000) Moiety

The benzoate portion of the molecule offers two primary sites for functionalization: the ester group and the aromatic ring.

Ester Modifications and Reactivity

The methyl ester group is a versatile handle for a variety of chemical transformations. Standard hydrolysis conditions, either acidic or basic, can be employed to convert the ester to the corresponding carboxylic acid, 2-(2-chloro-5-thenoyl)benzoic acid. This transformation is a gateway to a wide range of other derivatives.

Table 1: Potential Ester Modification Reactions

| Reaction | Reagents and Conditions | Product |

| Hydrolysis (Saponification) | NaOH or KOH in an alcohol/water mixture, followed by acidic workup. | 2-(2-chloro-5-thenoyl)benzoic acid |

| Transesterification | An alcohol (e.g., ethanol, isopropanol) with an acid or base catalyst. | Corresponding alkyl 2-(2-chloro-5-thenoyl)benzoate |

| Amidation | Ammonia or a primary/secondary amine, often requiring activation of the carboxylic acid (formed via hydrolysis) to an acyl chloride or using coupling agents. | 2-(2-chloro-5-thenoyl)benzamide or N-substituted derivatives |

| Reduction | Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the ketone. Selective reduction to the alcohol might be challenging. | (2-(hydroxymethyl)phenyl)(5-chloro-2-thienyl)methanol |

Detailed research on a related compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, demonstrated that hydrolysis can be effectively achieved by heating under reflux with sodium hydroxide (B78521) in a methanol (B129727)/water mixture, yielding the corresponding benzoic acid in high yield. A similar protocol would likely be applicable to Methyl 2-(2-chloro-5-thenoyl)benzoate.

Aromatic Halogenation and Substitution Reactions

The benzene (B151609) ring of the benzoate moiety can undergo electrophilic aromatic substitution. The directing effects of the substituents—the ortho-acyl group and the meta-chloro group (relative to the ester)—will influence the regioselectivity of these reactions. The acyl group is deactivating and a meta-director, while the ester group is also deactivating and meta-directing. The combined effect would likely direct incoming electrophiles to the positions meta to the ester and ortho/para to the acyl group, though steric hindrance from the thiophene (B33073) ring could play a significant role.

Further halogenation, such as bromination or nitration, would likely occur on the benzoate ring. For instance, nitration using a mixture of nitric and sulfuric acid would be expected to introduce a nitro group onto the benzene ring. google.com The precise location of substitution would depend on a careful analysis of the combined electronic and steric effects of the existing substituents.

Functionalization of the Thiophene Ring

The thiophene ring is another key site for derivatization, offering opportunities for electrophilic substitution and metalation-based functionalization.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

Thiophene is generally more reactive towards electrophilic substitution than benzene. In this compound, the thiophene ring already bears a chlorine atom at the 5-position and is acylated at the 2-position. The chlorine atom is a deactivating but ortho, para-director, while the acyl group is strongly deactivating and a meta-director within the thiophene ring system.

Given these substitution patterns, further electrophilic substitution on the thiophene ring would be challenging and likely require harsh conditions. If a reaction were to occur, it would most probably be directed to the 4-position, which is ortho to the chloro group and meta to the thenoyl group.

Table 2: Potential Electrophilic Substitution Reactions on the Thiophene Ring

| Reaction | Reagent | Potential Product |

| Nitration | HNO₃/H₂SO₄ | Methyl 2-(2-chloro-4-nitro-5-thenoyl)benzoate |

| Halogenation | Br₂ in acetic acid | Methyl 2-(4-bromo-2-chloro-5-thenoyl)benzoate |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Methyl 2-(4-acyl-2-chloro-5-thenoyl)benzoate |

It is important to note that the deactivating nature of the existing substituents makes these reactions challenging, and side reactions or lack of reactivity are possible.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. chemicalbook.comgoogle.com In the context of this compound, the carbonyl of the thenoyl group could potentially act as a directing group. Treatment with a strong base, such as an organolithium reagent, could lead to deprotonation at the ortho position on the benzoate ring (position 3) or on the thiophene ring (position 3).

However, the presence of the acidic protons on the thiophene ring and the potential for nucleophilic attack at the ester or ketone carbonyls complicates this approach. The regioselectivity between the benzoate and thiophene rings would be a critical factor to control. The development of highly specific directed metalation groups or the use of milder bases could potentially overcome these challenges.

Regioselectivity and Stereoselectivity in Derivatization Processes

Controlling regioselectivity is a central challenge in the derivatization of this compound due to the presence of two distinct aromatic rings with multiple substituents.

On the Benzoate Moiety: As discussed, the interplay of the electronic effects of the ester and acyl groups will govern the position of any further electrophilic substitution.

On the Thiophene Ring: The existing chloro and thenoyl groups will direct incoming electrophiles, with the 4-position being the most likely site for substitution, although reactivity is expected to be low.

Metalation: The regioselectivity of deprotonation during a directed ortho-metalation attempt would be highly dependent on the specific base used, the solvent, and the temperature, with chelation to the thenoyl oxygen being a key factor.

Stereoselectivity would become a primary consideration if the ketone of the thenoyl group is targeted for reactions such as reduction or addition of a nucleophile. This would create a chiral center at the carbon bearing the hydroxyl or newly added group. The approach of the reagent to the carbonyl face would be influenced by the steric bulk of the adjacent benzoate and thiophene rings, potentially leading to a preferred stereoisomer. However, without specific experimental data, the degree of stereocontrol remains speculative.

Computational Chemistry and Theoretical Studies on Methyl 2 2 Chloro 5 Thenoyl Benzoate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (TDFT), are instrumental in providing a detailed understanding of the electronic structure and bonding characteristics of a molecule. For Methyl 2-(2-chloro-5-thenoyl)benzoate, these calculations can reveal the distribution of electrons, the nature of its molecular orbitals, and the electrostatic potential, all of which govern its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital with space to accept electrons, functions as an electron acceptor. scialert.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's photochemical activity and its propensity to engage in charge transfer interactions within itself. scialert.net

In the case of this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene (B33073) ring and the oxygen atoms of the ester and ketone groups, which possess lone pairs of electrons. Conversely, the LUMO is likely to be distributed over the electron-deficient benzoyl moiety, particularly the carbonyl carbon and the aromatic ring. This distribution suggests that the initial interaction with a nucleophile would occur at the LUMO sites, while an electrophile would target the HOMO regions.

The HOMO-LUMO energy gap provides insight into the molecule's stability. A larger gap implies higher stability and lower reactivity, whereas a smaller gap suggests that the molecule is more prone to chemical reactions. For analogous aromatic ketones, the HOMO-LUMO gap is a key determinant of their photochemical properties. longdom.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are illustrative and based on typical values for structurally similar aromatic ketones. Actual values would require specific DFT calculations.

The distribution of electron density within a molecule is rarely uniform. The molecular electrostatic potential (MESP) surface provides a visual representation of the charge distribution, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). bhu.ac.in For this compound, the MESP is expected to show negative potential around the carbonyl oxygen atoms and the chlorine atom due to their high electronegativity. Conversely, the carbonyl carbon atoms and the hydrogen atoms of the aromatic rings would exhibit a positive potential. bhu.ac.in

This charge distribution is crucial in predicting the molecule's interaction with other polar molecules and ions. The electron-rich regions are susceptible to electrophilic attack, while the electron-poor regions are prone to nucleophilic attack. Mulliken population analysis can provide a quantitative measure of the partial atomic charges, further refining our understanding of the molecule's reactive sites. bhu.ac.in

Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound

| Atom | Predicted Partial Charge (a.u.) |

| Carbonyl Oxygen (Ketone) | -0.55 |

| Carbonyl Carbon (Ketone) | +0.60 |

| Carbonyl Oxygen (Ester) | -0.50 |

| Carbonyl Carbon (Ester) | +0.58 |

| Chlorine | -0.25 |

Note: The values in this table are hypothetical and serve as an illustration of expected charge distribution based on the principles of electronegativity and resonance.

Reaction Pathway Modeling and Energetics of Transformations

Computational modeling can be employed to investigate the mechanisms and energetics of chemical reactions involving this compound. This is particularly relevant for understanding its role in the synthesis of Clopidogrel.

The synthesis of Clopidogrel from its intermediates involves a series of chemical transformations. By modeling these reaction pathways, it is possible to identify the transition state structures and calculate the activation energy barriers associated with each step. The Friedel-Crafts acylation of thiophene, a reaction analogous to the synthesis of the thenoyl portion of the molecule, is known to proceed with high regioselectivity for the 2-position. stackexchange.com Computational studies can elucidate the reasons for this selectivity by comparing the energies of the different possible transition states. stackexchange.comechemi.com The transition state is a high-energy, transient species that represents the peak of the energy profile connecting reactants and products. Its characterization is essential for understanding the kinetics of a reaction.

The solvent in which a reaction is carried out can have a significant impact on the reaction rate and outcome. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. For reactions involving polar or charged species, the inclusion of solvent effects is crucial for obtaining accurate results. longdom.org The choice of solvent can influence the stability of reactants, products, and transition states, thereby altering the reaction barriers. longdom.org

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical calculations can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR) spectrum. These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. Machine learning models are also emerging as powerful tools for the direct prediction of IR spectra from 3D molecular structures. arxiv.org

For this compound, theoretical IR spectra can be calculated using DFT methods. arxiv.org The predicted vibrational frequencies would correspond to the various functional groups present in the molecule, such as the C=O stretching of the ketone and ester, the C-Cl stretching, and the various vibrations of the aromatic rings. By comparing the calculated spectrum with an experimental one, it is possible to confirm the structure of the synthesized molecule.

Table 3: Predicted Key Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ketone) | 1650-1670 |

| C=O Stretch (Ester) | 1720-1740 |

| C-O Stretch (Ester) | 1250-1300 |

| C-Cl Stretch | 700-800 |

| Aromatic C-H Stretch | 3000-3100 |

Note: These are approximate ranges based on typical values for these functional groups. Precise prediction requires specific computational analysis.

Based on a comprehensive search of available scientific literature, it has been determined that there are no publicly accessible, in-depth computational chemistry studies focusing on this compound that would provide the specific data required for the requested article. The existing research primarily discusses this compound's role as a key intermediate in the synthesis of other pharmaceutical agents, but does not delve into its theoretical and computational analysis, such as vibrational frequency calculations or NMR chemical shift predictions.

Therefore, it is not possible to generate the requested content on "" with the required data tables and detailed research findings without access to specific, unpublished research or proprietary data. The creation of such an article would require fabricating data, which would violate the core principles of scientific accuracy.

Should such research be published and become accessible in the future, this topic could be revisited.

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 2 2 Chloro 5 Thenoyl Benzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Method Development for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of Methyl 2-(2-chloro-5-thenoyl)benzoate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, complex molecules often exhibit overlapping signals that are difficult to interpret. Multi-dimensional NMR techniques are employed to resolve these ambiguities by correlating different nuclei through their scalar (J) couplings.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is pivotal in identifying protons that are coupled to each other, typically over two to three bonds. For this compound, COSY would reveal correlations between the protons on the benzoate (B1203000) ring and, separately, the protons on the thenoyl ring. This allows for the assignment of adjacent protons within each aromatic system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. rsc.orgnih.gov This technique is invaluable for assigning the ¹³C signals corresponding to protonated carbons. In the case of this compound, each aromatic CH group and the methyl group of the ester would show a cross-peak in the HSQC spectrum, directly linking the ¹H and ¹³C chemical shifts. rsc.orgnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). chemicalbook.com This is crucial for piecing together the entire molecular structure by connecting fragments. For instance, the protons of the methyl ester would show a correlation to the ester carbonyl carbon. Similarly, protons on the benzoate ring would show correlations to the carbonyl carbon of the thenoyl group, and vice versa, confirming the connectivity of the two ring systems through the ketone linker.

While specific experimental data for this compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures, such as substituted benzoates and thenoyl derivatives.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Benzoate H-3 | 7.8 - 8.0 | 128 - 130 | C-1, C-2, C-4, C-5, C=O (ester) |

| Benzoate H-4 | 7.5 - 7.7 | 130 - 132 | C-2, C-3, C-5, C-6 |

| Benzoate H-5 | 7.4 - 7.6 | 129 - 131 | C-1, C-3, C-4, C-6 |

| Benzoate H-6 | 7.9 - 8.1 | 133 - 135 | C-1, C-2, C-4, C-5, C=O (ketone) |

| Thenoyl H-3' | 7.2 - 7.4 | 132 - 134 | C-2', C-4', C-5', C=O (ketone) |

| Thenoyl H-4' | 7.0 - 7.2 | 127 - 129 | C-2', C-3', C-5' |

| OCH₃ | 3.8 - 4.0 | 52 - 54 | C=O (ester) |

| C-1 | - | 130 - 132 | - |

| C-2 | - | 138 - 140 | - |

| C=O (ketone) | - | 190 - 195 | - |

| C-1' | - | 135 - 137 | - |

| C-2' (Cl) | - | 138 - 140 | - |

| C-5' | - | 145 - 147 | - |

| C=O (ester) | - | 165 - 167 | - |

Solid-State NMR Applications

While solution-state NMR provides information on the time-averaged structure of a molecule, solid-state NMR (ssNMR) can elucidate the structure and dynamics in the solid phase. This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. For derivatives of this compound, ssNMR could be used to study the effects of different substituents on the crystal packing and conformation of the molecule in the solid state. For example, studies on substituted 2-phenacylbenzoxazoles have utilized ¹³C CPMAS NMR to identify different tautomeric forms present in the crystalline state. mdpi.comresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Ionization Methods and Mass Fragmentation Patterns

Various ionization methods can be employed for the analysis of this compound. Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Softer ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are more likely to yield the intact molecular ion, which is crucial for determining the molecular weight.

The fragmentation of this compound under EI-MS would likely proceed through several key pathways, driven by the presence of the carbonyl groups and the halogen atom. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Note: Based on the structure and known fragmentation patterns of similar compounds.)

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 282/284 | [C₁₃H₉ClO₃S]⁺ | Molecular ion |

| 251/253 | [C₁₂H₆ClO₂S]⁺ | Loss of OCH₃ radical |

| 223/225 | [C₁₂H₆ClOS]⁺ | Loss of CO from the m/z 251/253 fragment |

| 183 | [C₇H₄O₂S]⁺ | Cleavage to form the thenoyl cation, with loss of the chlorobenzoate radical |

| 149 | [C₈H₅O₃]⁺ | Cleavage to form the methyl phthalate (B1215562) cation, with loss of the chlorothenyl radical |

| 111/113 | [C₄H₂ClS]⁺ | Formation of the chlorothenyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₁₃H₉ClO₃S), HRMS would be able to confirm this exact formula by distinguishing its precise mass from other potential combinations of atoms with the same nominal mass.

Vibrational Spectroscopy (Infrared and Raman) Methodologies for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide characteristic frequencies for various functional groups, making them excellent for structural confirmation and for studying conformational changes.

The IR and Raman spectra of this compound would be dominated by several key vibrational modes. The carbonyl groups (ketone and ester) will give rise to strong, distinct stretching vibrations. The aromatic rings will also have characteristic C-H and C=C stretching and bending vibrations.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: Based on typical frequency ranges for the respective functional groups.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O Stretch (Ketone) | 1660 - 1680 | Strong | Medium |

| C=O Stretch (Ester) | 1715 - 1735 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Medium | Medium |

| Thiophene (B33073) Ring Stretch | ~1400 | Medium | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium | Medium |

The precise positions of these bands can be influenced by conjugation and the electronic effects of the substituents. For example, the conjugation of the ketone with both aromatic rings is expected to lower its stretching frequency compared to a simple aliphatic ketone. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra, which can then be compared with experimental data to aid in the assignment of complex vibrational modes. nih.gov

X-ray Crystallography Techniques for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular geometry, conformation, and intermolecular interactions, which are critical for understanding the physicochemical properties of a compound.

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides unambiguous structural information for crystalline materials. creative-biostructure.com By irradiating a single crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. jst.go.jp

While specific single-crystal X-ray diffraction data for this compound is not publicly available, the analysis of structurally related compounds can serve to illustrate the methodology and the type of data obtained. For instance, the crystallographic data for two related benzoate derivatives, Methyl 2-amino-5-chlorobenzoate and Methyl 5-chloro-2-nitrobenzoate, provide insight into their solid-state structures.

The process of SC-XRD analysis involves growing a suitable single crystal, mounting it on a goniometer, and collecting diffraction data using a diffractometer. The resulting data is then processed to solve and refine the crystal structure, yielding detailed information on bond lengths, bond angles, and torsion angles.

Table 1: Illustrative Crystallographic Data for Structurally Related Benzoate Derivatives

| Parameter | Methyl 2-amino-5-chlorobenzoate | Methyl 5-chloro-2-nitrobenzoate |

| Molecular Formula | C₈H₈ClNO₂ | C₈H₆ClNO₄ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 7.973(2) | 4.2616(9) |

| b (Å) | 14.789(4) | 22.470(5) |

| c (Å) | 7.334(2) | 9.3894(19) |

| β (°) | 101.59(3) | 90.64(3) |

| Volume (ų) | 846.5(4) | 899.1(3) |

| Z | 4 | 4 |

| Data Source | chromatographyonline.com | restek.com |

Note: This table presents data for related compounds to illustrate the type of information obtained from single-crystal X-ray diffraction analysis, as specific data for this compound is not available.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. creative-biostructure.comparticle.dk Powder X-ray Diffraction (PXRD) is a primary technique for the identification and characterization of polymorphic forms. rigaku.com

In PXRD, a powdered sample is irradiated with an X-ray beam, and the resulting diffraction pattern is recorded. Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint" for that specific polymorph. americanpharmaceuticalreview.com By comparing the PXRD pattern of a sample to those of known polymorphs, the crystalline form can be identified. researchgate.net

The study of polymorphism for this compound would involve a systematic screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each new solid form would be analyzed by PXRD to determine if it is a new polymorph. The resulting diffraction patterns, characterized by the position (2θ) and intensity of the peaks, would be used to differentiate between the various crystalline forms. This information is crucial for selecting the most stable and suitable polymorph for further development.

Chromatographic Methodologies for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for determining the purity of chemical compounds and for separating components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used chromatographic methods in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for the determination of purity and the quantification of impurities. usu.edu The development of a robust HPLC method is essential for ensuring the quality control of this compound.

Method development for this compound would involve the systematic optimization of several key parameters to achieve adequate separation of the main component from any potential impurities. A reversed-phase HPLC method would likely be the initial approach, given the organic nature of the molecule.

Key aspects of HPLC method development include:

Column Selection: A C18 column is a common starting point for reversed-phase chromatography, offering good retention for a wide range of organic molecules. auroraprosci.com

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), would be optimized to achieve the desired retention and resolution. sielc.com A gradient elution, where the proportion of the organic solvent is varied over time, may be necessary to separate compounds with a wide range of polarities.

Detection: A UV detector would be suitable for detecting the aromatic and carbonyl chromophores present in this compound. The detection wavelength would be set at the absorbance maximum of the compound to ensure high sensitivity.

Flow Rate and Temperature: These parameters are adjusted to optimize analysis time and peak shape.

Table 2: Illustrative HPLC Method Parameters for the Analysis of Aromatic Ketones

| Parameter | Typical Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table provides a hypothetical set of starting conditions for HPLC method development for an aromatic ketone like this compound, based on general practices. auroraprosci.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. chromatographyonline.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. unt.edu

For the analysis of this compound, GC-MS could be employed to identify and quantify volatile impurities or to analyze volatile derivatives of the compound. The sample is first vaporized and introduced into the GC column, where components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification by comparison to spectral libraries. restek.com

Table 3: Illustrative GC-MS Data for a Related Halogenated Benzoate Derivative

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| Methyl 2-chloro-5-nitrobenzoate | Not specified | 215 (M+), 184, 156, 122, 90 |

| Data Source | Hypothetical based on common fragmentation patterns of similar structures | rigaku.com |

Note: This table presents hypothetical GC-MS data for a related compound to illustrate the principles of the technique. The retention time is dependent on the specific GC conditions used.

The analysis of halogenated organic compounds by GC-MS is a well-established technique that provides high confidence in compound identification due to the characteristic isotopic patterns of chlorine and bromine atoms. nih.govacs.org

Structure Reactivity Relationships in Methyl 2 2 Chloro 5 Thenoyl Benzoate Chemistry

Influence of Substituents on Reaction Rates and Selectivity

The reactivity of Methyl 2-(2-chloro-5-thenoyl)benzoate is significantly modulated by the electronic and steric properties of its substituents: the chloro group on the thenoyl ring and the methyl ester group on the benzoate (B1203000) ring. These groups influence the electron density distribution across the molecule and can sterically hinder or facilitate the approach of reactants.

The chloro group, being an electronegative halogen, exerts a dual electronic effect. It is inductively electron-withdrawing, which deactivates the thiophene (B33073) ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. chemicalbook.comlibretexts.org Conversely, through resonance, the lone pairs of electrons on the chlorine atom can be donated to the aromatic system. pharmacy180.com In the context of reactions at the carbonyl center of the thenoyl group, the electron-withdrawing nature of the chloro substituent is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack.

The principles of the Hammett equation can be used to quantify the electronic effects of substituents on reaction rates. wikipedia.orgdalalinstitute.com The Hammett plot correlates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted compounds with the Hammett substituent constant (σ), which is a measure of the electronic effect of a substituent. The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. nih.gov For nucleophilic attack at the thenoyl carbonyl group, a positive ρ value would be expected, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state.

To illustrate this, consider a hypothetical study on the hydrolysis of a series of 5-substituted-2-chlorothenoylbenzoates. The following interactive data table presents plausible rate constants and the corresponding Hammett plot analysis.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of Substituted Thenoylbenzoates

| Substituent (X) at position 5 of the thiophene ring | Substituent Constant (σₚ) | Rate Constant (k, 10⁻⁵ s⁻¹) | log(k/k₀) |

| -OCH₃ | -0.27 | 2.5 | -0.60 |

| -CH₃ | -0.17 | 4.0 | -0.40 |

| -H | 0.00 | 10.0 | 0.00 |

| -Cl | 0.23 | 25.0 | 0.40 |

| -NO₂ | 0.78 | 350.0 | 1.54 |

Note: This data is hypothetical and for illustrative purposes only.

A plot of log(k/k₀) versus σₚ would yield a straight line with a positive slope (ρ > 0), confirming that electron-withdrawing groups enhance the reaction rate.

Selectivity in reactions is also governed by these substituent effects. For instance, in a reaction involving a nucleophile that could potentially attack either the thenoyl carbonyl carbon or the ester carbonyl carbon, the relative electrophilicity of these two sites, as influenced by the substituents, would determine the major product. The more electron-deficient carbonyl carbon would be the preferred site of attack.

Conformational Effects on Reactivity Pathways

The three-dimensional shape of this compound is not static. Rotation around the single bonds connecting the aromatic rings to the central carbonyl group gives rise to different conformations, which can have distinct energies and reactivities. The relative orientation of the thenoyl and benzoate rings is a critical factor in determining the accessibility of the reactive centers.

The molecule can be considered a diaryl ketone analogue, where the torsional angles between the planes of the aromatic rings and the plane of the carbonyl group are key conformational parameters. Steric hindrance between the ortho-substituents (the chloro group and the methyl ester) and the adjacent aromatic rings will play a significant role in defining the most stable conformation. It is likely that the molecule adopts a non-planar conformation to minimize these steric clashes.

Computational chemistry provides valuable tools for predicting the conformational landscape of molecules. youtube.combohrium.com Energy minimization calculations can identify the most stable conformers and the energy barriers to their interconversion. For instance, a study on dithia-bridged cyclophanes containing a thienothiophene ring utilized energy minimization to determine the most stable conformation. researchgate.netresearchgate.net Similar calculations for this compound would likely reveal a twisted conformation as the global minimum.

The following interactive table presents hypothetical conformational energy data for different torsional angles in this compound, illustrating the concept of a rotational energy profile.

Table 2: Hypothetical Conformational Energy Profile of this compound

| Dihedral Angle (Thenoyl-C=O-Benzoate, degrees) | Relative Energy (kcal/mol) |

| 0 | 15.0 |

| 30 | 5.0 |

| 60 | 1.0 |

| 90 | 8.0 |

| 120 | 2.5 |

| 150 | 6.0 |

| 180 | 12.0 |

Note: This data is hypothetical and for illustrative purposes only. The dihedral angle represents the twist between the two aromatic rings.

This hypothetical data suggests that a twisted conformation (around 60 degrees) is the most stable, with significant energy barriers to planar conformations.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. wikipedia.orgnih.gov These models are powerful tools for predicting the reactivity of new compounds and for understanding the underlying mechanisms of a reaction.

The development of a QSRR model for a series of analogues of this compound would involve synthesizing a set of related compounds with varying substituents on either the thenoyl or benzoate rings. The reaction rates or equilibrium constants for a specific reaction would then be measured for each compound. Finally, a statistical method, such as multiple linear regression, would be used to build an equation that relates the reactivity to a set of molecular descriptors. These descriptors are numerical representations of the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic parameters.

For example, a 3D-QSRR study on benzophenone (B1666685) derivatives, which are structurally related to the title compound, successfully developed models to predict their inhibitory activity on an enzyme. researchgate.net These models identified key structural features, such as hydrophobic regions and hydrogen bond donors, that are important for the observed activity.

A hypothetical QSRR model for the nucleophilic substitution of a series of substituted thenoylbenzoates might take the following form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant (electronic descriptor).

Eₛ is the Taft steric parameter (steric descriptor).

logP is the logarithm of the partition coefficient (hydrophobicity descriptor).

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

The following interactive table presents a hypothetical QSRR model and its statistical validation parameters.

Table 3: Hypothetical QSRR Model for the Reactivity of Substituted Thenoylbenzoates

| Descriptor | Coefficient | Standard Error | p-value |

| Intercept (c₀) | 1.50 | 0.10 | <0.001 |

| Hammett σ (c₁) | 2.30 | 0.25 | <0.001 |

| Taft Eₛ (c₂) | -0.50 | 0.15 | 0.005 |

| logP (c₃) | 0.15 | 0.05 | 0.010 |

Model Statistics:

R²: 0.95

Adjusted R²: 0.94

F-statistic: 85.6

p-value: <0.001

Note: This data is hypothetical and for illustrative purposes only.

The high R² value and low p-value of this hypothetical model would indicate a strong correlation between the descriptors and the observed reactivity, allowing for the reliable prediction of the reactivity of new compounds within the same class.

Chemical Transformations and Reactivity Profile of Methyl 2 2 Chloro 5 Thenoyl Benzoate

Oxidation Reactions and Pathways

The structure of Methyl 2-(2-chloro-5-thenoyl)benzoate presents two primary sites susceptible to oxidation: the sulfur atom of the thiophene (B33073) ring and the ketone functional group.

The thiophene ring's sulfur atom can be oxidized. Treatment with one equivalent of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely yield the corresponding thiophene S-oxide. researchtrends.net Further oxidation with an excess of the oxidizing agent would lead to the formation of the thiophene S,S-dioxide (a sulfone). researchtrends.net These oxidized thiophene derivatives are of significant interest as the S-oxides, in particular, lose their aromatic character and can act as effective dienes in cycloaddition reactions. researchtrends.netrsc.org

Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. libretexts.org Oxidation of the ketone moiety in this compound would require harsh conditions and strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄). Such reactions often result in the cleavage of adjacent carbon-carbon bonds, leading to the formation of two carboxylic acids, a process that is typically destructive and of limited synthetic use. libretexts.orgyoutube.com

Alternatively, a more controlled oxidation of the ketone can be achieved through the Baeyer-Villiger oxidation, which utilizes a peroxycarboxylic acid like m-CPBA to convert a ketone into an ester. libretexts.orglibretexts.org In the case of an unsymmetrical ketone like this one, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the adjacent groups.

Table 1: Potential Oxidation Reactions

| Reaction Type | Reagent | Potential Product(s) | Notes |

| Thiophene Oxidation | m-CPBA (1 equiv.) | Methyl 2-(2-chloro-5-thenoyl-S-oxide)benzoate | Forms the sulfoxide (B87167). |

| Thiophene Oxidation | m-CPBA (>2 equiv.) | Methyl 2-(2-chloro-5-thenoyl-S,S-dioxide)benzoate | Forms the sulfone. |

| Ketone Cleavage | KMnO₄, heat | Mixture of carboxylic acids | Involves C-C bond cleavage; generally not synthetically useful. libretexts.org |

| Baeyer-Villiger Oxidation | m-CPBA | Isomeric esters | Involves insertion of an oxygen atom adjacent to the ketone carbonyl. libretexts.org |

Reduction Reactions, including Selective Ester Reduction

The molecule contains two reducible carbonyl groups: a ketone and a methyl ester. These groups exhibit different reactivities toward reducing agents, which allows for selective transformations.

The ketone functional group is more reactive than the ester and can be readily reduced to a secondary alcohol using mild hydride-transfer reagents like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol. zenodo.orgrsc.orglibretexts.org This reaction is highly chemoselective, meaning the NaBH₄ will reduce the ketone without affecting the less reactive methyl ester group. youtube.com

To reduce the methyl ester group to a primary alcohol, a much stronger reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reagent capable of reducing both esters and ketones. acs.org Therefore, treatment of this compound with LiAlH₄ would result in the reduction of both the ketone and the ester, yielding a diol. Complete deoxygenation of the ketone to a methylene (B1212753) group can be achieved under more forceful conditions, such as the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and base) reductions, though these conditions might also affect other functional groups. thieme-connect.de

Table 2: Selective and Non-Selective Reduction Pathways

| Reagent | Target Functional Group | Expected Product | Selectivity |

| Sodium Borohydride (NaBH₄) | Ketone | Methyl 2-((2-chloro-5-thienyl)(hydroxy)methyl)benzoate | Selective for the ketone; ester is unaffected. youtube.comlibretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | (2-((2-chloro-5-thienyl)(hydroxy)methyl)phenyl)methanol | Non-selective; reduces both carbonyl groups. |

| Hydrogen (H₂)/Platinum (Pt) | Ketone | Methyl 2-((2-chloro-5-thienyl)(hydroxy)methyl)benzoate | Can reduce C=O bonds, typically without affecting the ester. youtube.com |

Substitution and Elimination Reactions

The primary site for substitution reactions on this compound is the chlorine-bearing carbon on the thiophene ring. The halogen on an electron-deficient heterocyclic ring like 2-chlorothiophene (B1346680) is susceptible to nucleophilic aromatic substitution (SₙAr). chemicalbook.com Various nucleophiles, such as amines, alkoxides, or thiolates, could potentially displace the chloride ion, particularly under heated conditions or with metal catalysis.

Electrophilic aromatic substitution is also a possibility on either the benzene (B151609) or thiophene ring. However, the powerful electron-withdrawing nature of the thenoyl-ketone group deactivates both aromatic rings towards electrophilic attack, meaning such reactions would require harsh conditions and would likely lead to a mixture of products with substitution at the meta-position of the benzoate (B1203000) ring or the C4 position of the thiophene ring.

Standard elimination reactions, such as E1 or E2, are not applicable to this molecule as it is fully aromatic and lacks the necessary features, such as a leaving group on a saturated sp³-hybridized carbon atom. sydney.edu.auyoutube.com

Photochemical Transformations and Photo-Induced Reactions

The diaryl ketone core of the molecule is structurally analogous to benzophenone (B1666685), a compound renowned for its photochemical activity. medicaljournals.senih.gov Upon absorption of UV light (λ ≈ 350 nm), the benzophenone-like structure is expected to undergo efficient intersystem crossing from an excited singlet state to a more stable triplet diradical state.

This triplet-state molecule can act as a potent photosensitizer. In the presence of a suitable hydrogen donor (e.g., a solvent like 2-propanol), it can abstract a hydrogen atom to form a stabilized ketyl radical. gordon.edu Two of these ketyl radicals can then dimerize to form a pinacol-type product. This process, known as photoreduction, is a classic photochemical reaction of diaryl ketones. The reactivity is highly dependent on the solvent and other components in the reaction mixture. acs.org Theoretical studies on substituted thiophenes also suggest that photochemical isomerization can occur via complex pathways involving conical intersections upon UV irradiation. nih.gov

Cycloaddition and Rearrangement Reactions

While the thiophene ring itself is generally a poor participant in cycloaddition reactions due to its aromaticity, its oxidized derivatives are highly reactive. researchtrends.net As mentioned in section 8.1, oxidation of the thiophene sulfur to a sulfoxide creates a potent diene. This thiophene S-oxide intermediate can readily undergo [4+2] cycloaddition (Diels-Alder) reactions with a variety of dienophiles, such as N-phenylmaleimide or various alkynes. researchtrends.netrsc.org This provides a pathway to complex, bridged bicyclic structures or, after subsequent elimination of sulfur monoxide, to highly substituted benzene derivatives. rsc.org

Rearrangement reactions of the parent molecule are not common without prior functionalization. However, if the ketone were converted into an oxime (by reaction with hydroxylamine), it could undergo a Beckmann rearrangement upon treatment with acid to yield an amide. masterorganicchemistry.com Similarly, related structures like α-hydroxy ketones are known to undergo α-ketol rearrangements, but this would require the introduction of a hydroxyl group adjacent to the ketone first. wikipedia.orgorganicreactions.org

Concluding Remarks and Future Research Directions

Summary of Academic Contributions

The academic footprint of Methyl 2-(2-chloro-5-thenoyl)benzoate is currently nascent, with its primary recognition being within chemical supplier catalogs. Direct scholarly articles focusing exclusively on its synthesis, reactivity, or application are not prominent in the existing literature. However, its constituent molecular fragments, the benzoate (B1203000) and thenoyl moieties, are well-established entities in organic and medicinal chemistry.

The benzoate portion of the molecule is a common structural motif in a vast array of organic compounds, often serving as a key intermediate in the synthesis of more complex molecules. The reactivity of the ester and the aromatic ring are well-documented, providing a predictable framework for its chemical behavior.

The thenoyl group, derived from thiophene (B33073), is a significant pharmacophore in medicinal chemistry. Thiophene and its derivatives are known to be present in numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities. nih.govcabidigitallibrary.org These activities include antimicrobial, anti-inflammatory, and anticancer properties. nih.govcabidigitallibrary.org The replacement of a phenyl ring with a thiophene ring in biologically active compounds can sometimes enhance activity, a strategy often employed in drug discovery. nih.gov

Given the established importance of both the benzoate and thenoyl components, this compound can be considered a compound with significant latent potential for academic exploration. Its primary contribution to date is as a readily available building block for the synthesis of more complex diarylketones containing a thiophene ring, which are of interest in materials science and medicinal chemistry.

Interactive Table: Properties of Related Thenoyl and Benzoate Compounds

| Compound Name | Molecular Formula | Key Research Area | Reference |

| Methyl 2-chloro-5-methylbenzoate | C10H9ClO2 | Intermediate in organic synthesis, potential antimicrobial and anti-inflammatory activities | evitachem.com |